molecular formula C8H16INO3 B1463401 Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester CAS No. 1174537-77-9

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Cat. No. B1463401
M. Wt: 301.12 g/mol
InChI Key: AIYCSEKHIQWNAZ-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H16INO2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16INO2 . The molecular weight is 285.12 .

Scientific Research Applications

Synthesis and Medicinal Applications

Carbamic acid esters serve as key intermediates in the synthesis of pharmacologically relevant compounds. For instance, they have been utilized in the synthesis of investigational drugs for Alzheimer's disease, showcasing the critical role of carbamic acid esters in developing therapeutic agents (Ciszewska et al., 1997). Additionally, the diastereoselective microbial reduction of carbamic acid esters has been employed in the total synthesis of Atazanavir, an HIV protease inhibitor, highlighting their significance in the synthesis of antiviral drugs (Patel et al., 2003).

Chemical Synthesis Techniques

Carbamic acid esters are versatile reagents in organic synthesis. They have been used as ammonia equivalents for palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010). This application demonstrates their utility in synthetic chemistry, enabling the efficient functionalization of aromatic compounds.

Biocatalytic Applications

In biocatalysis, carbamic acid esters have been explored as substrates for the stereoselective microbial reduction, producing chiral intermediates for pharmaceuticals. This approach has been applied to the synthesis of key intermediates for HIV protease inhibitors, emphasizing the role of carbamic acid esters in biocatalytic processes that contribute to the development of antiviral drugs (Patel et al., 1997).

Green Chemistry and Sustainable Processes

The development of processes for synthesizing carbamate esters without the use of phosgene exemplifies the application of carbamic acid esters in green chemistry. Such methodologies involve the alkoxycarbonylation of diamines, offering safer and more environmentally friendly alternatives for the production of isocyanates and carbamates (Aso & Baba, 2003).

properties

IUPAC Name

tert-butyl N-(2-iodoethyl)-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYCSEKHIQWNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
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Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
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Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
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Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Reactant of Route 5
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Reactant of Route 6
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester

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